4,6-dichloro-1H-benzimidazole
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Overview
Description
4,6-Dichloro-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Mechanism of Action
Target of Action
4,6-Dichloro-1H-Benzimidazole, like other benzimidazole derivatives, has been found to interact with several biological targets. These include urease enzymes and Bcl-2 proteins , which play crucial roles in various biological processes.
Urease enzymes are involved in the hydrolysis of urea into ammonia and carbon dioxide, a critical process in nitrogen metabolism in organisms. On the other hand, Bcl-2 proteins are key regulators of apoptosis, the programmed cell death process, and are often overexpressed in cancer cells .
Mode of Action
The interaction of this compound with its targets leads to significant changes in their function. As a urease inhibitor, it prevents the normal functioning of the enzyme, thereby disrupting nitrogen metabolism . When interacting with Bcl-2 proteins, it acts as an inhibitor, promoting apoptosis and potentially leading to the death of cancer cells .
Biochemical Pathways
The inhibition of urease enzymes disrupts the urea cycle, a critical biochemical pathway for nitrogen disposal. This can lead to an accumulation of urea and a decrease in the production of ammonia .
In the case of Bcl-2 proteins, their inhibition can trigger the intrinsic pathway of apoptosis. This involves the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, cell death .
Pharmacokinetics
Similar compounds have been found to be rapidly metabolized by human hepatic microsomes .
Result of Action
The inhibition of urease enzymes by this compound can potentially disrupt the growth and survival of organisms that rely on these enzymes for nitrogen metabolism .
Its action on Bcl-2 proteins can lead to the induction of apoptosis in cancer cells, potentially inhibiting tumor growth and proliferation .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-1H-benzimidazole interacts with various enzymes, proteins, and other biomolecules. It has been found to exhibit strong urease inhibition activity, suggesting its potential role in biochemical reactions involving this enzyme
Cellular Effects
The cellular effects of this compound are largely dependent on its interactions with various biomolecules. It has been found to exhibit cytotoxicity against certain cell lines , indicating its potential impact on cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these mechanisms are still being explored.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Some studies have shown tumor growth inhibition in mice implanted with human carcinoma at certain dosages
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-dichloro-1H-benzimidazole typically involves the cyclization of o-phenylenediamine derivatives with appropriate reagents. One common method is the reaction of 4,6-dichloro-o-phenylenediamine with formic acid or its derivatives under acidic conditions. This reaction leads to the formation of the benzimidazole ring with chlorine substituents at the desired positions .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The benzimidazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring .
Scientific Research Applications
4,6-Dichloro-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Benzimidazole derivatives, including this compound, exhibit antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals
Comparison with Similar Compounds
- 5,6-Dichloro-1H-benzimidazole
- 4,6-Dichloro-2-mercaptobenzimidazole
- 4,6-Dichloro-2-(4-nitrobenzylthio)-1H-benzimidazole
Comparison: 4,6-Dichloro-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications. For example, the presence of chlorine atoms at the 4 and 6 positions can enhance its antimicrobial activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
4,6-dichloro-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXODJLJFIYQDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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